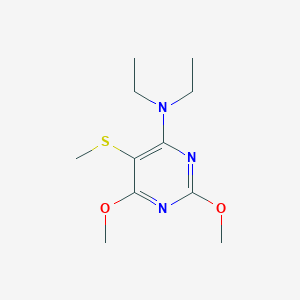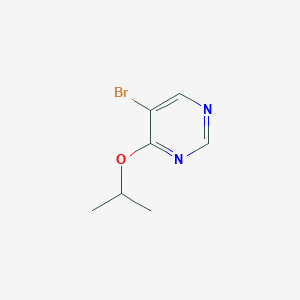
5-Bromo-4-isopropoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-isopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA. The presence of a bromine atom at the 5-position and an isopropoxy group at the 4-position makes this compound a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isopropoxypyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 4-isopropoxypyrimidine using bromine or other brominating agents such as sodium monobromoisocyanurate (SMBI). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or organometallic reagents, through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K_2CO_3), and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh_3)_4) and bases like potassium phosphate (K_3PO_4) are used in the presence of an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 5-amino-4-isopropoxypyrimidine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-4-isopropoxypyrimidine derivative.
Aplicaciones Científicas De Investigación
5-Bromo-4-isopropoxypyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-isopropoxypyrimidine involves its interaction with nucleic acids and enzymes. The bromine atom and isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can affect the compound’s binding affinity to its molecular targets. In biological systems, it may act as an inhibitor of nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination or mutations .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4-isopropoxypyrimidine: Similar in structure but with an additional chlorine atom at the 2-position.
5-Bromo-4-ethylpyrimidine: Similar but with an ethyl group instead of an isopropoxy group.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, making it useful for selective cross-coupling reactions.
Uniqueness
5-Bromo-4-isopropoxypyrimidine is unique due to the presence of both a bromine atom and an isopropoxy group, which confer specific reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
5-bromo-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3 |
Clave InChI |
IAAVNZWDQRLMKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=NC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
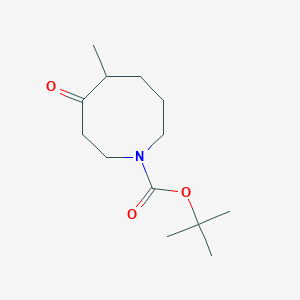
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)

![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)
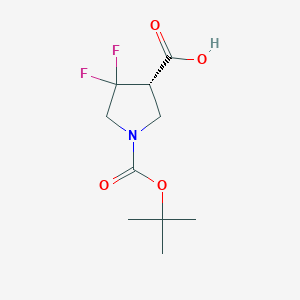



![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
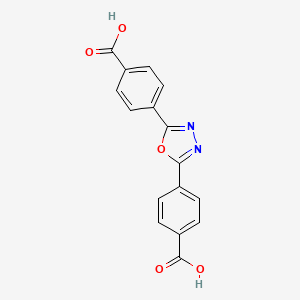
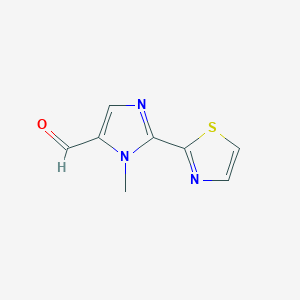
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
